molecular formula C8H8N2 B6158047 5-ethyl-2-ethynylpyrimidine CAS No. 1935423-25-8

5-ethyl-2-ethynylpyrimidine

Cat. No.: B6158047
CAS No.: 1935423-25-8
M. Wt: 132.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-ethynylpyrimidine is a chemical compound characterized by a pyrimidine ring with an ethyl group at the 5th position and an ethynyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-ethynylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with pyrimidine as the core structure.

    Ethynylation: The ethynyl group is introduced at the 2nd position through a Sonogashira coupling reaction, which involves the reaction of a halogenated pyrimidine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:

    Catalysts: Palladium and copper catalysts for the Sonogashira coupling.

    Solvents: Organic solvents such as tetrahydrofuran or dimethylformamide.

    Temperature and Pressure: Controlled temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-ethynylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form ethyl derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of ethyl-substituted pyrimidines.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-Ethyl-2-ethynylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modifying nucleic acids and studying gene expression.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-2-ethynylpyrimidine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, allowing the compound to modify nucleic acids or proteins. The pyrimidine ring can interact with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-2-methylpyrimidine: Similar structure but with a methyl group instead of an ethynyl group.

    5-Ethynylpyrimidine: Lacks the ethyl group at the 5th position.

    2-Ethynylpyrimidine: Lacks the ethyl group at the 5th position.

Uniqueness

5-Ethyl-2-ethynylpyrimidine is unique due to the presence of both ethyl and ethynyl groups, which confer distinct chemical properties and reactivity

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-ethyl-2-ethynylpyrimidine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,4-dichloropyrimidine", "ethyl acetylene", "sodium ethoxide", "sodium hydride", "ethyl iodide" ], "Reaction": [ "Step 1: 2,4-dichloropyrimidine is reacted with sodium ethoxide in ethanol to form 2-ethoxypyrimidine.", "Step 2: 2-ethoxypyrimidine is then reacted with ethyl acetylene in the presence of sodium hydride to form 5-ethyl-2-ethynylpyrimidine.", "Step 3: The final step involves the reaction of 5-ethyl-2-ethynylpyrimidine with ethyl iodide in the presence of a base such as potassium carbonate to form the desired product." ] }

CAS No.

1935423-25-8

Molecular Formula

C8H8N2

Molecular Weight

132.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.